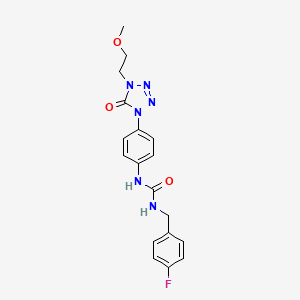
1-(4-fluorobenzyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a useful research compound. Its molecular formula is C18H19FN6O3 and its molecular weight is 386.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Fluorobenzyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea, with the CAS number 1396567-96-6, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H19FN6O3 with a molecular weight of 386.4 g/mol. The structure includes a fluorobenzyl group and a tetrazole moiety, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| CAS Number | 1396567-96-6 |
| Molecular Formula | C₁₈H₁₉FN₆O₃ |
| Molecular Weight | 386.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antitumor Activity
Research indicates that tetrazole derivatives exhibit notable antitumor properties. The incorporation of the tetrazole ring in the structure of this compound enhances its interaction with biological targets involved in cancer cell proliferation.
A study by highlights that derivatives of tetrazole have shown efficacy against various cancer cell lines, suggesting that the compound may share similar properties. The mechanism is believed to involve the inhibition of key enzymes in cell cycle regulation.
Antimicrobial Activity
Tetrazole derivatives have also been evaluated for their antimicrobial properties. The presence of the fluorobenzyl group may enhance lipophilicity, facilitating better membrane penetration and increasing antimicrobial efficacy.
In vitro studies have demonstrated that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in treating infections.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been suggested through SAR studies. Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines in various models, which could translate to therapeutic benefits in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Fluorobenzyl Group : The fluorine atom can enhance binding affinity to biological targets and improve metabolic stability.
- Tetrazole Moiety : Known for its bioisosteric properties, it can mimic carboxylic acids and enhance solubility and potency.
- Methoxyethyl Substituent : This group may contribute to improved pharmacokinetic properties by enhancing lipophilicity.
Case Study 1: Antitumor Efficacy
A recent study evaluated a series of tetrazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting promising antitumor activity .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to standard antibiotics, reinforcing its potential as an antimicrobial agent .
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O3/c1-28-11-10-24-18(27)25(23-22-24)16-8-6-15(7-9-16)21-17(26)20-12-13-2-4-14(19)5-3-13/h2-9H,10-12H2,1H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGCPMWNTDSEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













